2-Hydroxy-2-(p-tolyl)propanoic acid
Overview
Description
2-Hydroxy-2-(p-tolyl)propanoic acid is a chemical compound with the CAS Number: 70589-40-1. It has a molecular weight of 180.2 and its IUPAC name is 2-hydroxy-2-(4-methylphenyl)propanoic acid . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-Hydroxy-2-(p-tolyl)propanoic acid is 1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Hydroxy-2-(p-tolyl)propanoic acid is a solid substance . It is stored in a dry environment at 2-8°C .Scientific Research Applications
Ortho Functionalization of Substituted Toluenes : A study by Cai et al. (2007) developed a highly regioselective olefination of substituted N,N-dimethylbenzylamines. This process involved tuning the acidity of reaction conditions and led to the transformation of ortho-functionalized N,N-dimethylbenzylamines into 3-(2'-tolyl)propanoic acid and its derivatives under mild conditions. This method is significant for the synthesis of 2-Hydroxy-2-(p-tolyl)propanoic acid and similar compounds (Cai et al., 2007).
Enantioselective Metabolism Studies : Matsumoto et al. (1992) investigated the metabolism of p-Cymene in rabbits and isolated several optically active metabolites, including 2-Hydroxy-2-(p-tolyl)propanoic acid. This study provides insights into the metabolic pathways and enantiomeric ratios of these metabolites, essential for understanding the biological processing of such compounds (Matsumoto et al., 1992).
Enantioselective Metabolism of 4-Isopropenyltoluene : Another study by Matsumoto et al. (1994) on the metabolism of 4-Isopropenyltoluene in rabbits found 2-Hydroxy-2-(p-tolyl)propanoic acid as one of the metabolites. This research helps in understanding the enzymatic processing and potential applications of 2-Hydroxy-2-(p-tolyl)propanoic acid in biological systems (Matsumoto et al., 1994).
Phloretic Acid in Polybenzoxazine Synthesis : Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid, a compound similar to 2-Hydroxy-2-(p-tolyl)propanoic acid, as a renewable building block for polybenzoxazine synthesis. This approach highlights the potential use of similar compounds in materials science (Trejo-Machin et al., 2017).
Synthesis of Neuroexcitant Analogues : Pajouhesh et al. (2000) described the enantioselective synthesis of neuroexcitant analogues using a derivative of 2-Hydroxy-2-(p-tolyl)propanoic acid. This study is significant for the development of new pharmacologically active compounds (Pajouhesh et al., 2000).
Anti-Inflammatory Activity Study : Savić et al. (2011) conducted a study on β-hydroxy-β-aryl propanoic acids, structurally similar to 2-Hydroxy-2-(p-tolyl)propanoic acid, to determine their anti-inflammatory activity. This research is crucial for understanding the medicinal applications of such compounds (Savić et al., 2011).
Safety And Hazards
The safety information for 2-Hydroxy-2-(p-tolyl)propanoic acid indicates that it has the GHS07 pictogram. The signal word is “Warning”. Hazard statements include H302-H312-H332, which indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, which provide guidance on how to handle the compound safely .
properties
IUPAC Name |
2-hydroxy-2-(4-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWCXBGZLLXHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971412 | |
Record name | 2-Hydroxy-2-(4-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(p-tolyl)propanoic acid | |
CAS RN |
56031-84-6, 70589-40-1 | |
Record name | 2-Hydroxy-2-(4-tolyl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056031846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, alpha-hydroxy-alpha,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-2-(4-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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